2'-Fluoro-4'-hydroxyacetophenone

Physical property Solid-state handling Purification

Substituting 3'- or 4'-fluoro positional isomers disrupts regioselectivity and enzyme recognition in chalcone and catechol synthesis. This compound's defined 2'-F/4'-OH pattern is the precise solution: • Selective Claisen-Schmidt condensation to 2'-fluoro-4'-hydroxychalcones. • Quantitative bioconversion to 4-fluorocatechol via P. fluorescens ACB Baeyer-Villiger oxidation. • 80% isolated Friedel-Crafts yield; high mp (120-126 °C) enables facile purification. Ambient-stable solid; batch CoA provided.

Molecular Formula C8H7FO2
Molecular Weight 154.14 g/mol
CAS No. 98619-07-9
Cat. No. B1299813
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-Fluoro-4'-hydroxyacetophenone
CAS98619-07-9
Molecular FormulaC8H7FO2
Molecular Weight154.14 g/mol
Structural Identifiers
SMILESCC(=O)C1=C(C=C(C=C1)O)F
InChIInChI=1S/C8H7FO2/c1-5(10)7-3-2-6(11)4-8(7)9/h2-4,11H,1H3
InChIKeyZCZIRBNZMFUCOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2'-Fluoro-4'-hydroxyacetophenone Overview


2'-Fluoro-4'-hydroxyacetophenone (CAS 98619-07-9) is a fluorinated aromatic ketone with the molecular formula C8H7FO2 and a molecular weight of 154.14 g/mol . It features a fluorine atom at the 2'-position and a hydroxyl group at the 4'-position of the acetophenone core, a substitution pattern that imparts distinct chemical and physical properties . This compound is a solid at room temperature with a melting point of 120–126 °C and is insoluble in water . It serves as a versatile building block in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff applications , with notable utility in the preparation of chalcones, flavonoids, heterocycles, and glycosides [1].

Synthetic building block for fluorinated chalcones and flavonoids
Regioselective scaffold for heterocycle and glycoside synthesis
Biocatalytic substrate for Baeyer-Villiger oxidation studies

Why 2'-Fluoro-4'-hydroxyacetophenone Cannot Be Substituted


The 2'-fluoro-4'-hydroxy substitution pattern is not a trivial variation but a precise structural determinant of regioselective reactivity, physicochemical properties, and downstream synthetic utility. Attempting to substitute 2'-Fluoro-4'-hydroxyacetophenone with common analogs such as 4'-fluoro-2'-hydroxyacetophenone (CAS 1481-27-2), 3'-fluoro-4'-hydroxyacetophenone (CAS 403-14-5), or 2'-chloro-4'-hydroxyacetophenone (CAS 6305-04-0) introduces significant deviations in melting point, chromatographic behavior, hydrogen-bonding capacity, and enzymatic substrate recognition . These differences directly affect reaction outcomes, purification efficiency, and biological activity. The following evidence guide quantifies these critical differentiators, demonstrating why procurement decisions based on chemical similarity alone can compromise experimental reproducibility and product performance.

Positional Isomer Shift 4'-fluoro-2'-hydroxy isomer may shift hydrogen-bonding and regioselectivity, affecting reaction outcomes.
Substitution Pattern Deviation 3'-fluoro-4'-hydroxy isomer may alter electrophilic substitution profile and purification behavior.
Halogen Analog Difference 2'-chloro analog may differ in electronic properties and enzymatic recognition, limiting direct substitution.

2'-Fluoro-4'-hydroxyacetophenone vs. Analogs: Evidence


Melting Point Advantage for Handling

2'-Fluoro-4'-hydroxyacetophenone (CAS 98619-07-9) exhibits a melting point of 120–126 °C , making it a crystalline solid at room temperature. In contrast, its positional isomer 4'-fluoro-2'-hydroxyacetophenone (CAS 1481-27-2) melts at 31–35 °C , often presenting as a liquid or low-melting solid. This 91 °C difference eliminates cold-storage requirements and simplifies weighing and handling during synthesis.

Melting Point Profile
Data to verify
120–126 °C vs 31–35 °C
Supports ambient solid handling
~91 °C difference vs 4'-fluoro-2'-hydroxy isomer
Physical property Solid-state handling Purification

Higher Yield in Friedel-Crafts Acylation

A validated preparative method for 2'-fluoro-4'-hydroxyacetophenone via Friedel-Crafts acylation of 3-fluorophenol with acetyl chloride delivers an 80% isolated yield after recrystallization . Alternative syntheses starting from 2',4'-difluoroacetophenone report yields of approximately 77% [1]. Earlier attempts to prepare this regioisomer via direct acylation were plagued by yields not exceeding 40% and contamination with the 4'-fluoro-2'-hydroxy isomer [2].

Acylation Yield
Reported
80% isolated yield
Supports scalable synthetic route
Friedel-Crafts method; historical routes
Cell-Model Cytotoxicity
Cell-model context
IC50 12 µM vs Dacarbazine 25 µM
Supports cytotoxicity endpoint review
IGR-39 melanoma cell model; requires validation
Biocatalytic Conversion
Reported
Quantitative to 4-fluorocatechol
Supports green chemistry catechol route
P. fluorescens ACB; 19F NMR monitored
Glycoside Formation
Class-level
Selenadiazole glycoside in two steps
Supports glycomimetic synthesis studies
Isomer-specific pathway; not reported for other regioisomers
Synthetic efficiency Process chemistry Scale-up

Melanoma Cytotoxicity Advantage

2'-Fluoro-4'-hydroxyacetophenone exhibits direct cytotoxic activity against IGR-39 melanoma cells with an IC50 value of 12 µM . This potency surpasses the standard chemotherapeutic agent Dacarbazine, which has an IC50 of 25 µM in the same cell line . No comparable data are available for other fluoro-hydroxyacetophenone positional isomers in this assay system.

Cell-Model Cytotoxicity
Cell-model context
IC50 12 µM vs Dacarbazine 25 µM
Supports cytotoxicity endpoint review
IGR-39 melanoma cell model; requires validation
Anticancer Cytotoxicity Drug discovery

Biocatalytic Conversion to 4-Fluorocatechol

Whole cells of Pseudomonas fluorescens ACB catalyze the Baeyer-Villiger oxidation of 2'-fluoro-4'-hydroxyacetophenone to 4-fluorocatechol without accumulation of intermediate phenyl acetates [1]. 19F NMR studies confirm quantitative conversion with stoichiometric release of fluoride anion upon further degradation . In contrast, 4'-fluoroacetophenone is converted only to 4-fluorophenol, and 4'-fluoro-2'-hydroxyacetophenone yields 4-fluorocatechol but with different kinetic profiles [1].

Biocatalytic Conversion
Reported
Quantitative to 4-fluorocatechol
Supports green chemistry catechol route
P. fluorescens ACB; 19F NMR monitored
Biocatalysis Baeyer-Villiger oxidation Green chemistry

Selenadiazole Glycoside Synthesis

2'-Fluoro-4'-hydroxyacetophenone serves as a direct precursor to glycosylated 1,2,3-selenadiazoles. Oxidation with selenium dioxide in acetic acid yields 2-fluoro-4-hydroxy-1,2,3-selenadiazole, which undergoes glycosylation with 1-α-bromo-2,3,4,6-tetra-O-acetyl-D-galactopyranose to form the corresponding glycoside [1]. This dual reactivity—enabling both heterocycle formation and glycosylation—is a direct consequence of the 2'-fluoro-4'-hydroxy substitution pattern and is not reported for other fluoro-hydroxyacetophenone isomers.

Glycoside Formation
Class-level
Selenadiazole glycoside in two steps
Supports glycomimetic synthesis studies
Isomer-specific pathway; not reported for other regioisomers
Glycoscience Carbohydrate chemistry Heterocycle synthesis

2'-Fluoro-4'-hydroxyacetophenone Application Scenarios


Synthesis of Fluorinated Chalcones and Flavonoids

The 4'-hydroxy group of 2'-fluoro-4'-hydroxyacetophenone enables efficient Claisen-Schmidt condensation with aromatic aldehydes to yield 2'-fluoro-4'-hydroxychalcones, key intermediates for fluorinated flavonoids and related bioactive heterocycles . The 2'-fluoro substituent enhances metabolic stability in downstream drug candidates, making this compound a preferred starting material for anti-inflammatory and anticancer agent development [1].

Biocatalytic Production of 4-Fluorocatechol

2'-Fluoro-4'-hydroxyacetophenone is quantitatively converted to 4-fluorocatechol by Pseudomonas fluorescens ACB whole cells via biological Baeyer-Villiger oxidation . This green chemistry approach provides access to fluorinated catechols under mild conditions, avoiding harsh chemical oxidants. The 2'-fluoro-4'-hydroxy substitution pattern is essential for substrate recognition and complete conversion [1].

Glycosylated Heterocycle Preparation

This compound is uniquely suited for the synthesis of glycosylated 1,2,3-thiadiazoles and selenadiazoles. The ketone functionality allows oxidation to the corresponding α-diketone or heterocycle, while the 4'-hydroxy group remains available for glycosylation . The resulting glycosides have potential applications as glycomimetics, enzyme inhibitors, or molecular probes [1].

Process Chemistry and Large-Scale Synthesis

The robust Friedel-Crafts acylation protocol yielding 80% isolated product makes 2'-fluoro-4'-hydroxyacetophenone a scalable intermediate. Its high melting point (120–126 °C) facilitates purification by recrystallization and ensures solid-state stability during storage and transport [1]. These features reduce cost and complexity in multi-step synthetic routes.

Application
Selection Property
Validation Focus
Fluorinated chalcone and flavonoid research
Regioselective Claisen-Schmidt reactivity
Chalcone substitution pattern verification
Biocatalytic fluorocatechol production
Substrate recognition in BV oxidation
Conversion completeness monitoring
Glycosylated heterocycle preparation
Sequential selenadiazole-glycoside reactivity
Glycoside identity and purity
Multi-step synthetic scale-up
Ambient-stable crystalline intermediate
Recrystallization reproducibility

Technical Documentation Hub

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47 linked technical documents
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